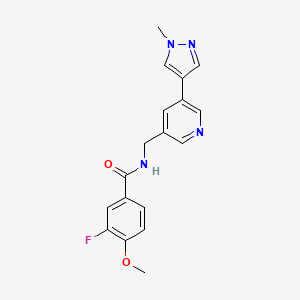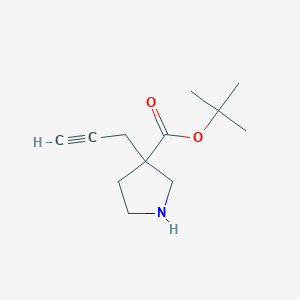
Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has a tert-butyl group, a prop-2-ynyl group, and a carboxylate group attached to the nitrogen atom.
Mechanism of Action
The mechanism of action of Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate is not fully understood. However, it is believed to act as a ligand for various receptors, including the dopamine D2 receptor, the sigma-1 receptor, and the mu-opioid receptor. It may also modulate the immune system by affecting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to induce apoptosis. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have demonstrated its ability to modulate the immune system and to have analgesic effects.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. It is also commercially available, which makes it readily accessible to researchers. However, it has some limitations. It is relatively expensive, which may limit its use in large-scale experiments. It is also relatively toxic, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a modulator of the immune system in vivo. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, it may be useful to investigate its potential as a chiral auxiliary in asymmetric synthesis.
Synthesis Methods
The synthesis of Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate involves the reaction of tert-butyl propargylamine and ethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its ability to act as a ligand for various receptors, including the dopamine D2 receptor, the sigma-1 receptor, and the mu-opioid receptor. It has also been studied for its potential as an anticancer agent and as a modulator of the immune system. In organic synthesis, it has been used as a building block for the synthesis of various compounds, including pyrrolidines and lactams. In material science, it has been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
tert-butyl 3-prop-2-ynylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-6-12(7-8-13-9-12)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSQMOBWHNDYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)


![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)
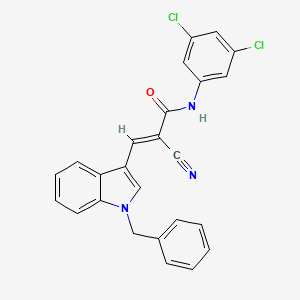

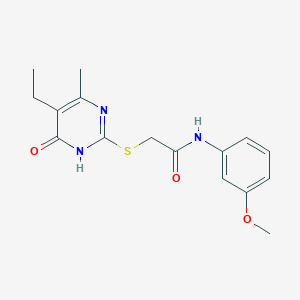
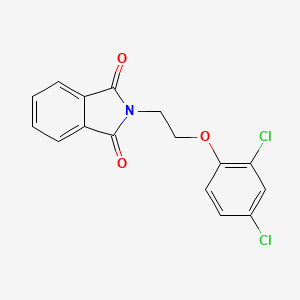
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)
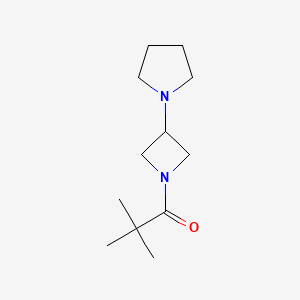
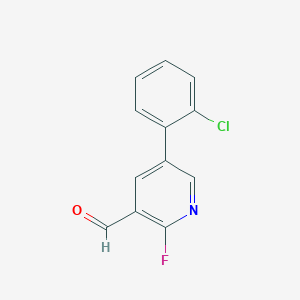
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
